molecular formula C16H16BrNO4S B2620912 2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime CAS No. 338400-82-1

2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime

Cat. No.: B2620912
CAS No.: 338400-82-1
M. Wt: 398.27
InChI Key: VUCUPKSHGXTBGP-VLGSPTGOSA-N
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Description

2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is a useful research compound. Its molecular formula is C16H16BrNO4S and its molecular weight is 398.27. The purity is usually 95%.
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Scientific Research Applications

Bromophenol Derivatives from Red Algae

Research on bromophenol derivatives isolated from the red alga Rhodomela confervoides identified several compounds with detailed structural elucidation. Although these compounds showed inactivity against human cancer cell lines and microorganisms, their isolation and structural analysis contribute to the broader understanding of bromophenol derivatives' potential applications in various fields, including medicinal chemistry and environmental studies (Zhao et al., 2004).

Cyclization Reactions

The study on cyclization reactions of sulfonyl group-containing heterocyclic compounds provides insights into the synthetic routes that could be applied to similar compounds, potentially including 2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime. These reactions are significant for the synthesis of complex molecular architectures, which could be essential for pharmaceutical and material science applications (Fan et al., 1998).

Synthesis and Biological Evaluation

Another relevant study focuses on the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. This research highlights the importance of structural modification and synthesis of bromophenol derivatives to enhance their biological activity, potentially guiding future research into related compounds for therapeutic applications (Akbaba et al., 2013).

DNA Photo-Cleavage Agents

Sulfonyl derivatives, including p-pyridine sulfonyl ethanone oxime derivatives, have been studied for their DNA photo-cleavage abilities. These compounds, upon UV irradiation, generate sulfonyloxyl radicals that effectively cleave DNA. This property could be significant for applications requiring controlled DNA manipulation, including biotechnology and medical research (Andreou et al., 2016).

Properties

IUPAC Name

(E)-2-(4-bromophenyl)sulfonyl-N-methoxy-1-(4-methoxyphenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-21-14-7-3-12(4-8-14)16(18-22-2)11-23(19,20)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCUPKSHGXTBGP-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC)CS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OC)/CS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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